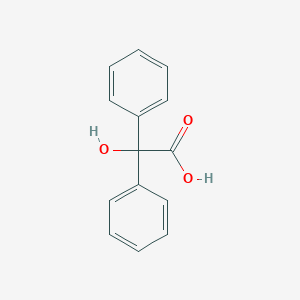

Benzilic acid

Descripción

Propiedades

IUPAC Name |

2-hydroxy-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXSKSHDVLQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058805 | |

| Record name | Benzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to tan solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone, In water, 1.41X10+3 mg/L at 25 °C | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Benzilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White to tan powder, Forms monoclinic needles from water, Changes to deep red color at higher temperature | |

CAS No. |

76-93-7 | |

| Record name | Benzilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F6J993XXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150 °C | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Perspectives and Foundational Discoveries of Benzilic Acid

Early Synthesis and Characterization by Liebig (1838)

In 1838, the renowned German chemist Justus von Liebig reported the first synthesis of benzilic acid. wikipedia.orguomustansiriyah.edu.iqsmolecule.com This discovery marked a significant milestone in organic chemistry as it was the first documented instance of a rearrangement reaction. wikipedia.orglscollege.ac.in Liebig found that by treating benzil (1,2-diphenylethan-1,2-dione) with potassium hydroxide, followed by an acid quench, he could produce 2-hydroxy-2,2-diphenylacetic acid, which he named "this compound". uomustansiriyah.edu.iqyoutube.com

The synthesis can be achieved by heating a mixture of benzil, ethanol, and potassium hydroxide. atamanchemicals.comhmdb.ca Another method also performed by Liebig involves the dimerization of benzaldehyde to form benzil, which then undergoes the this compound rearrangement to yield the final product. atamanchemicals.comhmdb.ca This pioneering work laid the groundwork for a new class of reactions and has since become a classic transformation in organic synthesis. wikipedia.org

The reaction is characterized by the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a base. wikipedia.orglscollege.ac.in The process is essentially an intramolecular redox reaction, where one carbon center is oxidized while the other is reduced. wikipedia.org

Table 1: Key Details of Liebig's Synthesis

| Parameter | Description | Reference |

| Year of Discovery | 1838 | wikipedia.orguomustansiriyah.edu.iq |

| Reactants | Benzil, Potassium Hydroxide | wikipedia.orguomustansiriyah.edu.iq |

| Product | This compound | uomustansiriyah.edu.iq |

| Reaction Type | Rearrangement Reaction | wikipedia.org |

Elucidation of the this compound Rearrangement Mechanism (Baeyer, 1877)

Nearly four decades after Liebig's initial discovery, Adolf von Baeyer, another prominent German chemist, made significant contributions to understanding the mechanism of the this compound rearrangement in 1877. rsc.org While the full, currently accepted mechanism would be proposed later, Baeyer's work was crucial in the early efforts to unravel the reaction pathway.

The this compound rearrangement is a base-induced transformation of an α-diketone into the salt of an α-hydroxy-acid. rsc.org This rearrangement is not limited to aromatic diketones like benzil but can also be applied to semi-aromatic (o-quinones), alicyclic, aliphatic, and heterocyclic α-diketones. rsc.org The reaction works best with diketones that lack enolizable protons, as this prevents competing reactions like aldol condensation. wikipedia.orglscollege.ac.in When applied to cyclic diketones, the reaction results in a ring contraction. wikipedia.orglscollege.ac.in

Evolution of Mechanistic Understanding: From Early Hypotheses to Modern Theories

The journey to fully comprehend the this compound rearrangement mechanism has been a long and intricate one, involving numerous scientists and evolving theories.

The key steps of the Ingold mechanism are as follows:

Nucleophilic Attack: A hydroxide anion attacks one of the carbonyl groups of the 1,2-diketone (benzil) in a nucleophilic addition to form a tetrahedral alkoxide intermediate. wikipedia.orgsmolecule.comlibretexts.org

Bond Rotation: A bond rotation occurs in the intermediate, positioning the migrating group (a phenyl group in the case of benzil) for attack on the adjacent carbonyl group. wikipedia.org

Concerted Migration: In a concerted and rate-determining step, the migrating group attacks the second carbonyl carbon, forming another alkoxide and concurrently creating a keto-group at the original carbon. wikipedia.org This step resembles a nucleophilic acyl substitution. atamanchemicals.com

Proton Transfer: A rapid and reversible proton transfer occurs from the newly formed carboxylic acid group to the alkoxide, resulting in a more stable carboxylate ion. lscollege.ac.inyoutube.com

Protonation: Finally, an acidic workup protonates the carboxylate to yield the final α-hydroxy carboxylic acid product, this compound. lscollege.ac.inlibretexts.org

Experimental evidence supports this mechanism. For instance, experiments using deuterated solvents showed a higher reaction rate, indicating that hydrogen migration does not occur in the rate-determining step, thus ruling out a concerted mechanism where hydrogen transfer would be involved in this step. wikipedia.org

Modern computational studies, including in silico data, have further refined this understanding. wikipedia.orglscollege.ac.in These calculations have shown that for a methyl migrating group, a significant charge builds up on the group in the transition state. atamanchemicals.com Furthermore, recent studies have highlighted the role of solvent molecules, with calculations suggesting that four water molecules are involved in stabilizing charge buildup and facilitating efficient proton transfer. lscollege.ac.in

The this compound rearrangement has also been shown to proceed with alkoxides or amide anions in place of hydroxide, leading to the formation of α-hydroxy-esters or α-hydroxy-amides, respectively. lscollege.ac.in

Table 2: Evolution of Mechanistic Understanding

| Era | Key Contributor(s) | Contribution | Reference |

| 1838 | Justus von Liebig | Discovery of the reaction. | wikipedia.orguomustansiriyah.edu.iq |

| 1877 | Adolf von Baeyer | Early investigation of the rearrangement mechanism. | rsc.org |

| Mid-20th Century | Christopher Kelk Ingold | Proposal of the complete, long-established reaction mechanism. | wikipedia.orglscollege.ac.in |

| Late 20th/Early 21st Century | Various Researchers | Refinement of the mechanism using isotopic labeling and computational studies. | wikipedia.orglscollege.ac.inatamanchemicals.com |

Mechanistic Investigations of the Benzilic Acid Rearrangement

Detailed Reaction Mechanism: Nucleophilic Addition, Phenyl Migration, and Proton Transfer

The long-established mechanism for the benzilic acid rearrangement, first comprehensively proposed by Christopher Kelk Ingold, proceeds through a series of well-defined steps. wikipedia.orgatamanchemicals.com This mechanism is supported by extensive experimental evidence, including isotopic labeling studies, and has been further refined by computational analysis. wikipedia.orgacs.org

The reaction commences with the rapid and reversible nucleophilic addition of a hydroxide ion to one of the carbonyl carbons of the 1,2-diketone (e.g., benzil) to form a tetrahedral alkoxide intermediate. wikipedia.orgmsu.edumychemblog.com Isotopic labeling experiments using ¹⁸O-labeled water have shown that the rate of oxygen exchange between the carbonyl group and water is significantly faster than the rate of rearrangement, confirming that this initial addition is a pre-equilibrium step and not the rate-determining step of the reaction. wikipedia.org

Following the nucleophilic attack, a crucial bond rotation occurs in the resulting intermediate to produce a conformer where the migrating group (e.g., a phenyl group) is positioned anti-periplanar to the adjacent carbonyl group. wikipedia.org This conformational alignment is essential for the subsequent migration step.

The key and rate-determining step of the rearrangement is the concerted 1,2-migration of an aryl or alkyl group. wikipedia.orgacs.org In this step, the migrating group shifts from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. mychemblog.com This migration is "pushed" by the electron density of the alkoxide and results in the formation of a new tetrahedral intermediate, a carboxylate of an α-hydroxy acid. msu.edu This step is analogous to a nucleophilic acyl substitution, where the migrating group acts as the nucleophile. wikipedia.org Computational studies have indicated that for the migration of a methyl group, a significant charge buildup of up to 0.22 can occur on the methyl group in the transition state. wikipedia.orgchemeurope.com

The final step of the mechanism involves a rapid and irreversible proton transfer. wikipedia.orgwiley-vch.de The newly formed alkoxide is more basic than the carboxylic acid group, leading to an intramolecular proton transfer to yield the stabilized carboxylate anion. wikipedia.orgchemistry-reaction.com Subsequent acidification of the reaction mixture in a separate workup step protonates the carboxylate to afford the final α-hydroxy carboxylic acid product. mychemblog.com Computational models suggest that water molecules play a crucial role in stabilizing charge buildup in the intermediates and can act as a shuttle for the efficient transfer of protons. wikipedia.orgchemeurope.com

Stereochemical Aspects of the Rearrangement

A significant aspect of the this compound rearrangement is the stereochemical outcome at the migrating carbon center. It has been established that the 1,2-shift of the migrating group proceeds with retention of its stereochemical configuration. uomustansiriyah.edu.iq This is a general feature of such intramolecular rearrangements where the sp³-hybridized orbital of the migrating carbon transitions from being bonded to the origin carbon to the terminus carbon without inversion. msu.eduuomustansiriyah.edu.iq The migrating group effectively slips from one position to the next with minimal structural reorganization, using the same face of the migrating group to form the new bond. uomustansiriyah.edu.iq

The stereoselectivity of the rearrangement can be particularly high in cyclic systems, where the conformational constraints of the ring system dictate the facial selectivity of the nucleophilic attack and the subsequent migration. researchgate.net This stereocontrol has been exploited in the synthesis of complex molecules with specific stereochemical requirements.

Kinetic Studies of the Rearrangement

Kinetic investigations have been instrumental in elucidating the mechanism of the this compound rearrangement, providing quantitative data on the reaction rates and the factors that influence them.

Rate = k[1,2-diketone][OH⁻] sarthaks.comdoubtnut.com

This rate equation holds true for the rearrangement under typical conditions. wikipedia.orgacs.org

The rate of the this compound rearrangement is highly dependent on the pH of the reaction medium. As a base-catalyzed reaction, the rate increases with increasing hydroxide ion concentration. researchgate.netresearchgate.net Studies conducted in high-temperature water (HTW) have revealed a more complex scenario where the rearrangement can be catalyzed by acid, base, and even water itself. researchgate.netresearchgate.netrsc.org In HTW, the rate of rearrangement was found to be at its lowest at a pH of 3 and increased with a further increase in pH. researchgate.net

The solvent environment also plays a significant role. The rearrangement is commonly performed in aqueous organic solvents like aqueous ethanol or dioxane. mychemblog.com The viscosity of the solvent can affect the mobility of the ions and thus the reaction rate. For instance, in the presence of polyethylene glycols (PEGs), the viscosity of the solution increases, which would be expected to decrease the reaction rate. However, the opposite effect is often observed due to the specific interactions of the additives. ias.ac.in

Various catalysts and additives have been employed to enhance the rate and efficiency of the this compound rearrangement. Phase-transfer catalysts (PTCs), such as benzyltriethylammonium chloride (TEBA), are effective, particularly in solid-liquid systems. chempap.org Ultrasound has been shown to significantly accelerate the rearrangement under phase-transfer conditions, especially when using powdered potassium hydroxide, by increasing the surface area and mass transfer between phases. chempap.org

| Catalyst/Additive | Effect on Reaction Rate | Probable Reason |

| Benzyltriethylammonium chloride (TEBA) | Accelerates reaction under phase-transfer conditions | Facilitates transfer of hydroxide ions from aqueous/solid phase to organic phase. chempap.org |

| Ultrasound | Significantly accelerates reaction with PTC | Increases surface area of solid base and enhances mass transfer. chempap.org |

| Polyethylene Glycols (PEGs) | Increases rate with KOH and NaOH | Complexes cations (K⁺, Na⁺), increasing the reactivity of the hydroxide anion. ias.ac.in |

| Polyethylene Glycols (PEGs) | No catalytic effect with LiOH | Ineffective complexation of the smaller Li⁺ cation. ias.ac.in |

Computational studies, particularly using density functional theory (DFT), have provided detailed insights into the transition state of the rate-determining migration step. acs.orgbeilstein-journals.org These studies have calculated activation energies and geometries for the transition state. For the rearrangement of cyclobutane-1,2-dione, the Gibbs free energy of activation for the migration step was calculated to be approximately 15 kcal/mol. beilstein-journals.org

The transition state for the 1,2-shift involves the migrating group being positioned between the carbon of origin and the carbon of migration. acs.orgchemeurope.com For instance, in the migration of a methyl group, the C-C distances between the migrating methyl carbon and the two carbonyl carbons in the transition state are nearly equal, at approximately 2.0 Å. acs.org The feasibility of this carbanion-like migration, which is generally less favorable than a carbocation migration, is attributed to the unique electronic structure of 1,2-diketones. acs.org The lowest unoccupied molecular orbital (LUMO) of the 1,2-dione system has large, nodeless lobes across the central C-C bond, which facilitates a symmetry-allowed transition for the migrating carbanion. acs.orgresearchgate.net

Experimentally determined activation parameters for related rearrangements, such as the benzylic Newman-Kwart rearrangement, have shown a high enthalpy of activation and a small, sometimes positive, entropy of activation, which can be indicative of a cyclic or highly ordered transition state. msu.edukiku.dk For the this compound rearrangement itself, the transition state of the migration step is considered to be highly organized, consistent with the concerted nature of the bond-breaking and bond-forming processes.

Effects of Catalysts and Additives

Competing Reaction Pathways in 1,2-Diketone Transformations

The transformation of 1,2-diketones, such as benzil, is not limited to the classic this compound rearrangement. Depending on the substrate, reaction conditions, and catalytic systems, several other pathways can compete, leading to a variety of products. wikipedia.orgmdpi.com These competing reactions include decarboxylation and various self-reactions that result in product diversification. mdpi.com Understanding these alternative routes is crucial for controlling the desired reaction outcome.

Decarboxylation Reactions

A significant competing pathway for the this compound rearrangement is a subsequent decarboxylation, which leads to the formation of a monoketone rather than the α-hydroxy carboxylic acid. This process is effectively a formal decarbonylation of the 1,2-diketone. acs.orgchemrxiv.org

Recent research has shown that diaryl 1,2-diketones can be converted into diaryl ketones using cerium(IV) oxide (CeO₂) as a reusable heterogeneous catalyst with oxygen from the air serving as the terminal oxidant. acs.orgchemrxiv.org In this reaction, carbon dioxide is generated as the sole byproduct. acs.org Mechanistic studies indicate that this transformation proceeds through an initial this compound-type rearrangement to form an α-hydroxy carboxylate intermediate (like benzilate), which then undergoes oxidative decarboxylation to yield the final ketone product. acs.orgchemrxiv.org

Control experiments have confirmed that the reaction proceeds via this compound as a likely intermediate. acs.org When this compound itself was used as the starting material under the same catalytic conditions, a comparable yield of the decarbonylated product was obtained, supporting the proposed pathway. acs.org This decarboxylation route is particularly relevant in systems where catalysts can facilitate both the rearrangement and the subsequent decarboxylation step. acs.orgchemrxiv.org

Table 1: Catalyst and Oxidant System for Formal Decarbonylation of 1,2-Diketones

| Catalyst | Terminal Oxidant | Byproduct | Intermediate | Final Product |

|---|---|---|---|---|

| CeO₂ | O₂ (air) | CO₂ | This compound | Monoketone |

This table summarizes the key components of the CeO₂-catalyzed formal decarbonylation reaction of 1,2-diketones.

Self-Reactions and Product Diversification

Beyond simple decarboxylation, 1,2-diketones can undergo various other transformations, leading to a diverse array of products, especially under photochemical conditions. mdpi.comacs.orgnih.gov Irradiation of 1,2-diketones in the presence of other reactants, such as silyl ketene acetals, can initiate several competing pathways from the excited state of the diketone. acs.orgnih.gov These pathways are highly dependent on factors like solvent polarity and the specific nature of the reactants. acs.orgnih.gov

Products from these photochemical reactions include:

1,4-Dioxenes , which result from a [4+2] cycloaddition. acs.orgnih.gov

Oxetanes , formed through the Paterno-Büchi [2+2] photocycloaddition process. mdpi.comacs.orgnih.gov

β-Hydroxy-γ-ketoesters , generated via a single-electron transfer (SET) promoted Claisen-type condensation. acs.orgnih.gov

Furthermore, 1,2-diketones are valuable building blocks for synthesizing various heterocyclic compounds. thieme-connect.de A prominent example is their cyclocondensation with aromatic ortho-diamines to produce quinoxalines, which are known for their pharmacological activities. thieme-connect.decore.ac.uk This reaction represents another path for product diversification, where the 1,2-dicarbonyl moiety serves as a dielectrophile to form a heterocyclic ring system instead of undergoing rearrangement. thieme-connect.de The choice between rearrangement and these self-reactions or condensations can be directed by the specific reaction conditions and the presence of suitable reaction partners.

Solid-State this compound Rearrangement

The this compound rearrangement, traditionally performed in aqueous organic solvents, can also be conducted effectively in the solid state. oup.commychemblog.com This solvent-free approach presents a more economical and environmentally friendly synthetic method. oup.com

Studies have demonstrated that heating a finely powdered mixture of a benzil derivative and an alkali metal hydroxide, such as potassium hydroxide (KOH), can lead to the formation of the corresponding this compound in high yields. oup.com For instance, heating a mixture of powdered benzil and KOH at 80°C for just 0.2 hours resulted in a 90% yield of this compound after acidification. oup.com

Interestingly, some solid-state this compound rearrangements have been found to proceed faster than their solution-phase counterparts. oup.comdeepdyve.comoup.com The reaction mechanism in the solid state is believed to be similar to that in solution, initiated by the nucleophilic attack of the hydroxide ion on one of the carbonyl carbons. oup.comoup.comchemtube3d.com Evidence for a radical intermediate in the solid-state reaction has been detected through electron spin resonance (ESR) spectroscopy, which showed a strong signal that diminished as the reaction progressed. oup.com

The reactivity in the solid state is influenced by the electronic nature of the substituents on the benzil structure. Benzils with electron-withdrawing groups, such as nitro groups, can rearrange even at room temperature. oup.com Conversely, those with electron-donating groups require longer reaction times at elevated temperatures. oup.com The effect of the alkali metal hydroxide can also differ from its role in solution. oup.comdeepdyve.comoup.com This solid-state method offers a much simpler procedure compared to the conventional method of heating the reactants in an aqueous organic solvent. oup.com

Table 2: Comparison of Solid-State vs. Solution-Phase this compound Rearrangement

| Feature | Solid-State Rearrangement | Solution-Phase Rearrangement |

|---|---|---|

| Solvent | None (solvent-free) oup.com | Aqueous organic solvents (e.g., ethanol, dioxane) mychemblog.com |

| Reaction Rate | Can be faster than in solution oup.comoup.com | Typically requires hours under reflux mychemblog.com |

| Procedure | Simple heating of powdered reactants oup.com | Heating in a solvent mixture oup.com |

| Mechanism | Similar to solution; involves OH⁻ attack and a radical intermediate oup.comoup.com | Involves OH⁻ attack and a concerted migration step wikipedia.org |

| Environmental Impact | More economical and effective oup.com | Involves use and disposal of organic solvents |

This table provides a comparative overview of the key characteristics of the this compound rearrangement in the solid state versus the traditional solution phase.

Computational and Theoretical Investigations of Benzilic Acid

Quantum Chemical Calculations

Quantum chemical calculations have proven to be a powerful tool for investigating the molecular properties of benzilic acid. These computational methods provide detailed insights into the electronic structure, geometry, and vibrational frequencies of the molecule, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the properties of this compound. worldscientific.comresearchgate.net The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is frequently employed in these calculations, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netacs.org

Researchers have utilized DFT calculations to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. worldscientific.com For instance, DFT calculations have been used to analyze the reaction paths of the this compound rearrangement, a fundamental organic reaction. acs.org These studies have helped to elucidate the mechanism of this rearrangement, confirming that the rate-determining step is a carbanion migration. acs.org

Furthermore, DFT has been employed to investigate the nonlinear optical (NLO) properties of this compound crystals. worldscientific.com These calculations help in understanding the charge interactions within the molecule, which are crucial for its NLO activity. worldscientific.com The electronic absorption spectrum of this compound has also been predicted using time-dependent DFT (TD-DFT), with results showing good agreement with experimental UV-Vis spectra. everscience.org

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have also been applied to the study of this compound and related systems. researchgate.netnih.gov These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer a high level of accuracy, although they are often more computationally demanding than DFT. researchgate.netnih.govumich.edu

Ab initio calculations have been instrumental in studying the reaction mechanism of the this compound rearrangement in cyclic 1,2-diones. nih.gov These studies have explored various possible reaction pathways and have been crucial in determining the most feasible route, which involves a ring contraction. nih.govsciforum.net The use of ab initio methods has provided valuable insights into the transition states and intermediates involved in these complex rearrangements. researchgate.net

Basis Set Selection and Optimization

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For this compound, a variety of basis sets have been used, with the selection often depending on the specific property being investigated.

A commonly used basis set for DFT calculations of this compound is the 6-311+G(d,p) basis set. researchgate.neteverscience.org This basis set includes diffuse functions (+) to better describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. stackexchange.com The use of such basis sets is important for accurately modeling systems with delocalized electrons and hydrogen bonding, both of which are present in this compound.

For more demanding ab initio calculations, larger basis sets such as the correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ) may be employed to approach the complete basis set (CBS) limit, thereby minimizing errors associated with the basis set choice. umich.edu The selection of an appropriate basis set is a compromise between computational cost and desired accuracy, and researchers carefully consider this trade-off when designing their computational studies. umich.edu

Molecular Geometry and Structural Parameters

The molecular geometry of this compound has been extensively studied through both experimental techniques, such as X-ray diffraction, and theoretical calculations. everscience.orgnih.gov These studies provide precise information about the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed structural parameters for this compound have been determined. For example, in a monoclinic polymorph of this compound, the two C=O bond lengths were found to be identical at 1.204 (2) Å. nih.gov The alcoholic C—O bonds were measured at 1.428 (2) Å and 1.431 (2) Å. nih.gov The phenyl groups in the molecule are oriented nearly perpendicular to each other, with intersection angles of 83.08 (12)° and 85.16 (12)°. nih.gov The O—C—C—O torsion angles were found to be 159.29 (16)° and 163.99 (15)°. nih.gov

Theoretical calculations using DFT at the B3LYP/6-311+G(d,p) level have also provided optimized structural parameters. everscience.org While there are some deviations between the theoretically computed values and experimental data, these are generally small and can often be attributed to the different conditions of the calculation (gas phase) versus the experiment (crystalline state), where intermolecular interactions play a role. everscience.org

Optimized Geometries and Comparison with Experimental Data

The comparison between theoretically optimized geometries and experimental data is a crucial step in validating the computational methods used. For this compound, the optimized geometries obtained from DFT calculations generally show good agreement with the crystal structures determined by X-ray diffraction. everscience.orgnih.gov

For instance, the calculated bond lengths and angles are typically within a few percent of the experimental values. everscience.orgresearchgate.net These comparisons provide confidence in the theoretical models and allow for a more detailed interpretation of the experimental data. Any significant discrepancies can point to specific intermolecular interactions or other effects that are present in the solid state but not accounted for in the gas-phase calculations. everscience.org

Spectroscopic Simulations and Comparison with Experimental Spectra

Computational simulations of spectra are crucial for the accurate assignment of experimental bands and for understanding the fundamental vibrations and electronic transitions within a molecule.

Theoretical vibrational frequency calculations for this compound have been performed using DFT methods, commonly with the B3LYP functional and basis sets like 6-311+G(d,p). everscience.org The calculated frequencies for Fourier-transform infrared (FT-IR) and FT-Raman spectra show excellent agreement with experimental data after applying appropriate scaling factors. everscience.orgworldscientific.com This concordance allows for precise assignments of vibrational modes. everscience.org

Key vibrational modes of the this compound molecule include:

Phenyl Ring Vibrations: The C-H stretching vibrations of the phenyl rings are typically observed in the region of 3100–3000 cm⁻¹. everscience.org For instance, FT-IR bands at 3059 cm⁻¹ and FT-Raman bands at 3073 cm⁻¹ have been assigned to these modes. everscience.org The C-C stretching vibrations within the aromatic rings are found in the 1650–1400 cm⁻¹ range. everscience.org

Carboxylic Acid Group Vibrations: The vibrations of the carboxylic acid group are highly characteristic. The O-H stretching vibration gives rise to a broad and strong band, often observed around 3400-3500 cm⁻¹. everscience.org In one study, weak and very strong bands were observed at 3387 cm⁻¹ in FT-IR and 3390 cm⁻¹ in FT-Raman, assigned to O-H stretching. everscience.org The carbonyl (C=O) stretching is another prominent feature, typically appearing as a very intense and sharp peak around 1720 cm⁻¹. researchgate.net

Hydroxyl Group Vibrations: The tertiary hydroxyl group's stretching frequency also contributes to the broad absorption in the high-frequency region.

The table below presents a comparison of selected experimental and calculated vibrational frequencies for this compound, demonstrating the accuracy of the DFT B3LYP/6-311+G(d,p) method.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|---|

| O-H Stretch (Carboxylic) | 3387 | 3390 | - | Stretching of hydroxyl in COOH group |

| C-H Stretch (Aromatic) | 3059 | 3073 | 3069, 3066 | Stretching of C-H bonds in phenyl rings |

| C=O Stretch (Carboxylic) | 1720 (sharp, intense) | - | - | Stretching of carbonyl group |

| C-C Stretch (Aromatic) | 1619, 1488, 1435 | 1608 | 1621, 1497, 1454, 1618 | Stretching of carbon-carbon bonds in phenyl rings |

| C-H In-plane Bend | - | 1171 | 1322, 1168 | Bending of aromatic C-H bonds within the plane |

Time-dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption (UV-Vis) spectra. everscience.orgresearchgate.net For this compound, TD-DFT calculations, often performed at the B3LYP/6-311+G(d,p) level, predict the electronic transitions that are responsible for its UV-Vis absorption profile. everscience.org

Experimental UV-Vis analysis shows that this compound crystals are transparent in the wavelength region of 257-1100 nm. researchgate.net Theoretical calculations have identified the key electronic transitions. For instance, the maximum absorption peaks observed experimentally at 266 nm and 235 nm are attributed to π-π* transitions. everscience.org These transitions primarily involve the aromatic rings and the carboxylic acid group. everscience.org

Computational analysis reveals that the main electronic transitions are from the Highest Occupied Molecular Orbital (HOMO) and nearby orbitals (like HOMO-1) to the Lowest Unoccupied Molecular Orbital (LUMO) and its adjacent orbitals (like LUMO+1). everscience.org One study detailed the contributions as follows:

HOMO-1 to LUMO: 43% contribution

HOMO to LUMO: 24% contribution

HOMO to LUMO+1: 16% contribution everscience.org

This confirms that the absorption properties are governed by charge transfer events within the molecule. everscience.org

Vibrational Frequency Calculations

Molecular Orbital Analysis

Molecular orbital analysis provides critical information about the electronic structure, reactivity, and charge distribution within a molecule.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scispace.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.7006 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -1.2466 | Energy of the lowest unoccupied molecular orbital |

| ΔE (LUMO-HOMO) | 4.454 | Indicates molecular stability and charge transfer potential |

Data from a study on brucinium benzilate, reflecting the properties of the benzilate anion. scispace.com

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de

In this compound, NBO analysis reveals significant intramolecular hyperconjugative interactions. everscience.org These interactions involve the overlap of filled (donor) orbitals with empty (acceptor) orbitals, leading to electron delocalization and stabilization of the molecule. Key interactions identified include those between the π orbitals of the phenyl rings (e.g., π(C1-C2)) and the antibonding π* orbitals of adjacent bonds (e.g., π*(C3-C4)). everscience.org

Furthermore, NBO analysis quantifies the stabilization energy (E²) associated with these donor-acceptor interactions. scispace.com For instance, in the related brucinium benzilate, a very high stabilization energy of 322.86 kcal/mol was calculated for the interaction between the lone pair of the most basic nitrogen and a proton, while the resonance within the carboxylate anion (COO⁻) also contributes significantly to stability. scispace.com In the context of the this compound rearrangement, NBO analysis of intermediates shows changes in Wiberg bond indices, quantifying the progress of bond breaking and bond formation during the reaction. beilstein-journals.org For example, in the rearrangement of cyclobutane-1,2-dione, the Wiberg bond index for the breaking C1–C4 bond decreases from 0.92 in the intermediate to 0.35 in the transition state. beilstein-journals.org

HOMO-LUMO Energy Gaps and Charge Transfer

Mechanistic Computational Studies of Rearrangement Pathways

The this compound rearrangement, a classic organic reaction known since the 19th century, involves the conversion of a 1,2-diketone (like benzil) into an α-hydroxy carboxylic acid (this compound) under basic conditions. acs.org Despite its long history, detailed mechanistic insights, particularly from a computational perspective, have only been explored more recently. acs.org

DFT calculations have been instrumental in mapping the potential energy surface of the rearrangement. acs.org Studies have modeled the reaction R−CO−CO−R + OH⁻ → R₂C(OH)−COO⁻ (where R = Ph for benzil) often including explicit water molecules to simulate solvation and proton relay. acs.org

The mechanism is understood to proceed through several key steps:

Nucleophilic Addition: A hydroxide ion attacks one of the carbonyl carbons to form a tetrahedral intermediate. beilstein-journals.orgacs.org

Conformational Change: Rotation around the central C-C bond may occur to position the migrating group for the subsequent step. acs.org

researchgate.netacs.org-Anionic Migration: The rate-determining step is the migration of a phenyl group (a carbanion shift) from one carbon to the adjacent carbonyl carbon. acs.org This is noteworthy as carbanionic researchgate.netacs.org shifts are generally considered less favorable than their carbonium ion counterparts. acs.org

Proton Transfer: A rapid proton relay, often mediated by solvent water molecules, leads to the final α-hydroxy carboxylate product. acs.org

Computational studies have confirmed that the carbanion migration has the highest activation energy and is therefore the rate-limiting step. acs.org The feasibility of this seemingly unfavorable carbanion shift has been attributed to the specific electronic structure of the 1,2-dicarbonyl system. beilstein-journals.org The interaction is governed by the frontier molecular orbitals (FMOs), where the shape of the LUMO of the 1,2-diketone facilitates the migration. beilstein-journals.orgacs.org

For cyclic 1,2-diones, this rearrangement leads to a ring contraction. beilstein-journals.org Computational studies on cyclobutane-1,2-dione, for example, have shown that the this compound-type rearrangement to form a cyclopropane carboxylic acid derivative is the overwhelmingly preferred pathway compared to other potential ring-opening reactions, a finding that aligns with experimental observations. beilstein-journals.org

Transition State Characterization and Energy Barriers

The this compound rearrangement is a classic example of a 1,2-anionic rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid. Computational studies have been instrumental in elucidating the mechanism of this reaction, which is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a bond rotation to allow the migrating group to align for an attack on the adjacent carbonyl group. wikipedia.org

The rate-determining step of the reaction is the migration of a phenyl group in the intermediate adduct. acs.org This migration proceeds through a concerted, yet asynchronous, transition state. wikipedia.org Density functional theory (DFT) calculations have been employed to determine the energy barriers for this process. For the rearrangement of a cyclic 1,2-dione, cyclobutane-1,2-dione, the Gibbs free energy of activation (ΔG≠) for the this compound type rearrangement was calculated to be approximately 15 kcal mol⁻¹ relative to the tetrahedral intermediate. researchgate.net In another study, the rate-determining methyl migration in the rearrangement of a methyl analogue was found to have the highest activation energy (ΔE) among the reaction steps, which include OH⁻ addition, C-C rotation, and proton relay. acs.org

Calculations have also shown that the transition state for the methyl migration involves a significant charge build-up on the migrating methyl group, as high as 0.22, with the methyl group positioned between the two central carbon atoms. chemeurope.com

Table 1: Calculated Energy Barriers for this compound Type Rearrangements

| Reactant System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Cyclobutane-1,2-dione | M06-2X | Gibbs Free Energy of Activation (ΔG≠) | ~15 | researchgate.net |

| Biacetyl (Methyl analogue) | DFT | Activation Energy (ΔE) | Highest in reaction sequence | acs.org |

Role of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory has been applied to understand the feasibility of the seemingly unfavorable 1,2-carbanion rearrangement in the this compound reaction. At first glance, a 1,2-anionic shift is considered symmetry-forbidden. chemeurope.com This is because it would involve the interaction of a filled carbanionic orbital with the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl group, which is an antibonding π* orbital with a node, leading to a symmetry-forbidden overlap. chemeurope.com

However, computational studies have revealed that the LUMO of a 1,2-diketone system is a 4-electron system without a node between the two carbonyl carbons. This nodeless character of the LUMO makes the transition symmetry-allowed. chemeurope.com The interaction between the highest occupied molecular orbital (HOMO) of the migrating carbanion and the LUMO of the acceptor carbonyl group is therefore a favorable one, facilitating the rearrangement. The energy of the LUMO of benzoylformic acid, an analogue, highlights its distinct properties compared to normal alkenes, which contributes to the allowed nature of this acs.orgworldscientific.com-anionic shift. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound Rearrangement

| System | Key Finding | Significance | Reference |

| 1,2-Diketone | The LUMO is a 4-electron system with no node on the central C-C bond. | The 1,2-anionic rearrangement becomes a symmetry-allowed process. | chemeurope.com |

| Benzoylformic Acid | The LUMO exhibits distinct properties compared to typical alkenes. | Facilitates the acs.orgworldscientific.com-anionic shift. | researchgate.net |

Solvation Effects in Computational Models

Computational models have demonstrated that solvent molecules, particularly water, play a crucial role in the this compound rearrangement. These models often include explicit water molecules to accurately simulate the reaction environment. wikipedia.orgacs.org The inclusion of a water tetramer in DFT calculations has been shown to be effective for both solvating the hydroxide ion and facilitating the proton relay that occurs during the reaction. acs.org

Calculations have indicated that the presence of four water molecules is important for stabilizing the charge build-up that occurs throughout the reaction sequence. wikipedia.orgchemeurope.com These water molecules can also act as a shuttle for the efficient transfer of a proton in the final steps of the mechanism, leading to the formation of the benzilate anion. chemeurope.com The use of implicit solvation models, such as the SMD model, has also been employed to account for the effect of the solvent on the molecular geometries and energies during the reaction. nih.gov

Nonlinear Optical (NLO) Properties from Theoretical Calculations

This compound has been identified as a material with interesting nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics. worldscientific.comresearchgate.netresearchgate.netresearchgate.netelixirpublishers.com Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to predict and understand these properties at the molecular level. worldscientific.comresearchgate.netresearchgate.net

Molecular Hyperpolarizabilities, Dipole Moment, and Polarizability

The NLO response of a molecule is fundamentally related to its molecular hyperpolarizability. The first-order molecular hyperpolarizability (β), dipole moment (μ), and polarizability (α) of this compound have been evaluated using DFT methods. worldscientific.comresearchgate.netresearchgate.net These calculations help in understanding the charge distribution and the potential for second harmonic generation (SHG).

One study reported the calculated first-order hyperpolarizability (β) to be 1.49 x 10⁻³⁰ esu. researchgate.net The dipole moment and polarizability are also key parameters that influence the NLO properties. The HOMO-LUMO energy gap is another important factor, as a smaller gap generally leads to a larger hyperpolarizability. For this compound, the HOMO-LUMO energy gap is confirmed to be significant, indicating charge interactions within the molecule. worldscientific.comresearchgate.netresearchgate.net

Table 3: Calculated NLO Properties of this compound

| Property | Symbol | Calculated Value | Computational Method | Reference |

| First-order Molecular Hyperpolarizability | β | 1.49 x 10⁻³⁰ esu | DFT | researchgate.net |

| Dipole Moment | μ | Non-zero | DFT | worldscientific.comresearchgate.net |

| Polarizability | α | - | DFT | worldscientific.comresearchgate.netresearchgate.net |

| HOMO-LUMO Energy Gap | ΔE | - | DFT | worldscientific.comresearchgate.netresearchgate.net |

Third Order Nonlinear Effects

Beyond the second-order effects, the third-order NLO properties of this compound have also been a subject of theoretical investigation. Third-order effects are related to the second hyperpolarizability (γ) and are relevant for applications such as third harmonic generation (THG). researchgate.netsmu.ca

Theoretical studies on materials similar to this compound have utilized DFT and time-dependent DFT (TD-DFT) to evaluate the second and third-order NLO responses. rsc.org For a related compound, dibenzoylmethane, the third-order nonlinear susceptibility (χ⁽³⁾), nonlinear refractive index (n₂), and nonlinear absorption coefficient (β) were determined to be 3.65 × 10⁻⁵ esu, 6.42 × 10⁻⁸ cm²/W, and 7.2 × 10⁻⁴ cm/W, respectively. researchgate.net While specific values for this compound's second hyperpolarizability from theoretical calculations were not found in the provided search results, the investigation of related compounds suggests that this compound and its derivatives are promising materials for third-order NLO applications. researchgate.net

Q & A

Q. What are the critical steps and parameters in synthesizing benzilic acid from benzaldehyde?

The synthesis involves three key steps:

- Benzoin formation : Benzaldehyde undergoes thiamine-catalyzed condensation. Temperature control (<66°C) is critical to avoid side reactions .

- Oxidation to benzil : Benzoin is oxidized with nitric acid, requiring careful handling due to toxic NO₂ fumes. Yields (~59–77%) depend on purity of intermediates .

- This compound rearrangement : Benzil reacts with KOH in ethanol, followed by acidification. Monitoring color changes (e.g., purple to yellow) ensures completion . Methodological Insight: Optimize crystallization (e.g., ice baths) and validate purity via melting points (benzil: 94–95°C; this compound: 147–150°C) .

Q. How can recrystallization improve this compound purity, and what metrics validate success?

Recrystallization from hot ethanol or water removes impurities. Key steps:

- Dissolve crude product in minimal hot solvent.

- Cool slowly to induce crystal growth.

- Filter and dry crystals under vacuum . Validation: Compare observed melting points (MP) to literature values (this compound: 150°C). Narrow MP ranges (e.g., 152–153.9°C vs. 155–156.5°C) indicate residual solvent, necessitating re-crystallization .

Q. Which spectroscopic techniques confirm this compound structure?

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~2500–3000 cm⁻¹) groups .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and carboxylic acid protons (δ 12–13 ppm) confirm backbone structure .

- Mass Spectrometry : Molecular ion peak at m/z 228 (C₁₄H₁₂O₃) .

Advanced Research Questions

Q. What mechanistic insights explain the this compound rearrangement?

The reaction proceeds via nucleophilic attack by hydroxide on one benzil carbonyl, forming a tetrahedral intermediate. A 1,2-aryl shift generates a carboxylate, which acidifies to this compound. The mechanism avoids carbocation formation, favoring radical or concerted pathways .

Q. How do substituents influence the oxidative decarboxylation kinetics of this compound derivatives?

Substituents alter reaction rates in Ce(IV)-mediated oxidations. Electron-withdrawing groups (e.g., -NO₂) accelerate decarboxylation due to increased acidity (lower pKa), while electron-donating groups (e.g., -OCH₃) slow it. Hammett plots (ρ ≈ -0.7 in acetonitrile) suggest a radical-based transition state .

Q. Can this compound rearrangements be applied to natural product synthesis?

Yes. For example:

- Preuisolacone A : Late-stage this compound rearrangement forms a strained carbocycle .

- Dactylicapnosine B : Cobalt-mediated rearrangement of a quinone derivative enables ring contraction . Methodological Note: Steric and electronic effects dictate regioselectivity; DFT calculations aid in predicting transition states .

Q. What role do this compound derivatives play in antimicrobial research?

Derivatives like brucinium benzilate exhibit antimicrobial activity. Studies use:

- ATR-IR/FT-Raman : Confirm functional groups post-synthesis.

- HOMO-LUMO analysis : Predict electron transfer efficiency, correlating with bioactivity .

Q. How are kinetic studies designed to analyze this compound reactions?

- Spectrophotometry : Track Ce(IV) consumption at 320 nm in H₂SO₄ or HCl-HOAc media .

- Potentiometric Titration : Determine pKa values of substituted derivatives to correlate acidity with reactivity .

Q. What variables impact yields in multistep this compound synthesis?

Q. How are hazardous intermediates managed during synthesis?

- Nitric Acid : Use fume hoods to avoid NO₂ exposure; neutralize waste with NaHCO₃ .

- Benzil : Handle as a sensitizer; use gloves and avoid inhalation .

Data Contradictions and Resolution

- Yield Discrepancies : Reported this compound yields vary (17–57%) due to differences in crystallization efficiency and intermediate purity. Repetitive recrystallization improves yields but extends synthesis time .

- Melting Point Variability : Wet products (e.g., 152–153.9°C vs. 150°C literature) highlight the need for thorough drying .

Key Thermodynamic Data (NIST)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 228.2433 g/mol | |

| Melting Point (Tfus) | 422–423 K | |

| InChIKey | UKXSKSHDVLQNKG-UHFFFAOYSA-N |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.